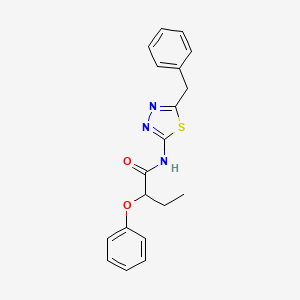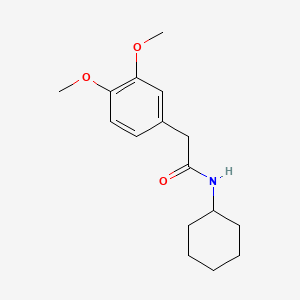![molecular formula C16H20N4O2S B14960426 4-(acetylamino)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14960426.png)
4-(acetylamino)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(acetylamino)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an acetylamino group, a thiadiazole ring, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. The resulting thiadiazole intermediate is then subjected to further reactions to introduce the acetylamino and benzamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-(acetylamino)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the thiadiazole ring or the acetylamino group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide moiety or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzamide or thiadiazole rings.
Scientific Research Applications
4-(acetylamino)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and acetylamino group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, the compound may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- **4-(acetylamino)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide
- **this compound derivatives
- **Other thiadiazole-containing compounds
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to other thiadiazole-containing compounds, it may exhibit enhanced bioactivity, stability, or solubility, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H20N4O2S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-acetamido-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H20N4O2S/c1-4-11(5-2)15-19-20-16(23-15)18-14(22)12-6-8-13(9-7-12)17-10(3)21/h6-9,11H,4-5H2,1-3H3,(H,17,21)(H,18,20,22) |
InChI Key |
YCAJPRYKGKOJBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furan-2-yl[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B14960344.png)
![N-(3-bromophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960347.png)
![3-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B14960350.png)
![2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14960365.png)
![2-methoxy-4-(methylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B14960372.png)

![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone](/img/structure/B14960392.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B14960397.png)




![1-[2-(4-fluorophenyl)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960411.png)
![1-(4-fluorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960414.png)
